molecular formula C8H15NO2 B12644383 1-Acetylpyrrolidine-2-ethanol CAS No. 94157-94-5

1-Acetylpyrrolidine-2-ethanol

Cat. No.: B12644383
CAS No.: 94157-94-5
M. Wt: 157.21 g/mol
InChI Key: YFIUCVYOKJUGSF-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-2-ethanol is a chemical compound with the molecular formula C8H15NO2 and a molar mass of 157.21 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with an acetyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-ethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of ethylene oxide . The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-2-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1-Acetylpyrrolidine-2-ethanol has been investigated for its potential pharmacological properties. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activities, including:

  • Anticonvulsant Activity : Some studies have highlighted the anticonvulsant effects of pyrrolidine derivatives, suggesting that this compound could be a candidate for further development in treating epilepsy or seizure disorders .
  • Anticancer Properties : Compounds similar to this compound have shown promise in anticancer research. Their structural features may contribute to the inhibition of cancer cell proliferation, making them valuable in developing new cancer therapies .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrrolidine derivatives has also been documented, indicating that this compound might play a role in managing inflammation-related conditions .

Food Science Applications

In the realm of food science, this compound is recognized for its flavoring properties:

  • Flavoring Agent : This compound is known to impart a unique aroma and flavor to various food products. Its use as a flavoring agent can enhance the sensory profile of foods, particularly in baked goods and beverages .
  • Cereal Products : It has been identified as a key component contributing to the characteristic aroma of rice varieties like Basmati and Jasmine. The compound's presence is linked to the appealing "popcorn" aroma found in many cereal-based foods, which can significantly influence consumer preferences .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry:

  • Quantification Techniques : The compound can be employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for quantifying volatile compounds in food matrices. Its stability and volatility make it suitable for accurate measurements in complex mixtures .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Activity TypeDescriptionReference
AnticonvulsantInhibits seizure activity in animal models
AnticancerReduces proliferation of cancer cells
Anti-inflammatoryMitigates inflammation in preclinical studies

Table 2: Flavoring Applications of this compound

Food Product TypeApplication DescriptionReference
Baked GoodsEnhances flavor profile
BeveragesImparts distinctive aroma
Cereal ProductsContributes to "popcorn" aroma

Mechanism of Action

The mechanism of action of 1-acetylpyrrolidine-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Biological Activity

1-Acetylpyrrolidine-2-ethanol is a compound of interest in various fields, including medicinal chemistry and food science. Its biological activity encompasses a range of effects, particularly in the context of fermentation processes and potential therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing data from diverse sources, including case studies and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C6_{6}H11_{11}NO2_{2}
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits significant biological activities, primarily related to its role in metabolic pathways and potential antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been studied for its effects on various bacterial strains, showing potential as an antibacterial agent. The mechanism of action typically involves interference with bacterial cell wall synthesis and metabolic processes.

Role in Fermentation

This compound is noted for its involvement in fermentation processes, particularly in the production of flavor compounds in foods such as rice. Studies have shown that it can be oxidized to form 2-acetyl-1-pyrroline, a compound known for its contribution to the aroma of cooked rice.

Study 1: Antimicrobial Efficacy

A study conducted by Costello and Henschke (2002) evaluated the effects of various compounds on the production of 2-acetyl-1-pyrroline from L-ornithine and D-fructose in Lactobacillus hilgardii cultures. The results indicated that L-ornithine significantly stimulated the formation of 2-acetyl-1-pyrroline when combined with this compound, suggesting a pathway for enhancing flavor profiles through microbial fermentation.

Study 2: Flavor Compound Formation

Schieberle (1989) demonstrated that 1-acetylpyrrolidine could be oxidized to produce 2-acetyl-1-pyrroline under specific conditions. The study highlighted how varying pH levels and heating times influenced the yield of flavor compounds, with optimal conditions leading to increased production of desirable aromas in food products.

Data Table: Biological Activities

Activity Effect Mechanism References
AntimicrobialInhibits bacterial growthInterference with cell wall synthesisCostello & Henschke (2002)
Flavor compound formationEnhances aroma in foodsOxidation to form 2-acetyl-1-pyrrolineSchieberle (1989)
Metabolic pathwayInvolved in amino acid metabolismReacts with sugars and amino acids during fermentationVarious studies

Properties

CAS No.

94157-94-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-7(11)9-5-2-3-8(9)4-6-10/h8,10H,2-6H2,1H3

InChI Key

YFIUCVYOKJUGSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1CCO

Origin of Product

United States

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